molecular formula C14H17N3O4 B5845061 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide

1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide

Cat. No. B5845061
M. Wt: 291.30 g/mol
InChI Key: SNVOULZUENOXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide, also known as NPPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NPPC belongs to the class of piperidinecarboxamide derivatives, which have been widely studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide is not fully understood, but it is believed to act through various pathways depending on the application. In neuroscience, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. In cardiovascular disease, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to activate the cGMP pathway, which leads to vasodilation and decreased blood pressure. In cancer, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to inhibit cell proliferation and induce apoptosis through various mechanisms such as the p53 pathway.
Biochemical and Physiological Effects
1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects depending on the application. In neuroscience, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to reduce infarct volume and improve neurological function in animal models of stroke. In cardiovascular disease, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to decrease blood pressure and improve cardiac function in animal models of hypertension. In cancer, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in various types of cancer cells.

Advantages and Limitations for Lab Experiments

1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has several advantages for lab experiments such as its high purity and stability, which allows for consistent results. However, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide also has limitations such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact dosage and administration method of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide for different applications are still being studied.

Future Directions

There are several future directions for the study of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide. In neuroscience, further studies could focus on the potential neuroprotective effects of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide in other neurological disorders such as traumatic brain injury and Alzheimer's disease. In cardiovascular disease, further studies could focus on the potential therapeutic applications of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide in other cardiovascular disorders such as heart failure. In cancer, further studies could focus on the potential synergistic effects of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide with other anticancer agents and the development of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide analogs with improved efficacy and safety profiles.
Conclusion
In conclusion, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide have been discussed in this paper. 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has shown promising results in various fields such as neuroscience, cardiovascular disease, and cancer, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide involves a multistep process that starts with the reaction of 4-nitrobenzoyl chloride with piperidine to form 4-nitrobenzoylpiperidine. This intermediate is then reacted with acetyl chloride to form 1-(4-nitrobenzoyl)-4-acetylpiperidine. Finally, the nitro group is reduced to form 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide (1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide). The purity and yield of 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide can be improved by using different purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular disease, and cancer. In neuroscience, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to have neuroprotective effects against ischemic brain injury and could be a potential treatment for stroke. In cardiovascular disease, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to have vasodilatory effects and could be a potential treatment for hypertension. In cancer, 1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide has been shown to have antitumor effects and could be a potential treatment for various types of cancer.

properties

IUPAC Name

1-[2-(4-nitrophenyl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-14(19)11-5-7-16(8-6-11)13(18)9-10-1-3-12(4-2-10)17(20)21/h1-4,11H,5-9H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVOULZUENOXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.